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molecular formula C6H3NOS B1337577 5-Formylthiophene-3-carbonitrile CAS No. 51770-04-8

5-Formylthiophene-3-carbonitrile

Cat. No. B1337577
M. Wt: 137.16 g/mol
InChI Key: DLTDLUAJPULDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114358

Procedure details

4-Cyanothiophene-2-carbaldehyde oxime 11.6 g (84.6 mmol) of 4-cyanothiophene-2-carbaldehyde were dissolved in 140 ml of methanol, and 12.3 g (116.1 mmol) of sodium carbonate were added. Then 6.5 [lacuna] (93.5 mmol) of hydroxylamine hydrochloride were added in portions while cooling at 15° C., and the mixture was stirred at 10° C. for 2 h. After addition of 80 ml of water, the reaction mixture was extracted five times with 50 ml of diethyl ether each time, the organic phase was dried over sodium sulfate, and the solvent was removed under reduced pressure to result in 12.5 g of the required product as yellow crystalline powder (96% of theory).
Name
4-Cyanothiophene-2-carbaldehyde oxime
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
93.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[N:9]O)[S:6][CH:7]=1)#[N:2].C(C1C=C(C=O)SC=1)#N.C(=O)([O-])[O-].[Na+].[Na+].Cl.NO>CO.O>[NH2:9][CH2:8][C:5]1[S:6][CH:7]=[C:3]([C:1]#[N:2])[CH:4]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
4-Cyanothiophene-2-carbaldehyde oxime
Quantity
11.6 g
Type
reactant
Smiles
C(#N)C=1C=C(SC1)C=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(SC1)C=O
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
93.5 mmol
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted five times with 50 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC=1SC=C(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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